
4-(3-Methylbutanoyl)phenylboronic acid
Overview
Description
4-(3-Methylbutanoyl)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a boronic acid group and a 3-methylbutanoyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 4-(3-Methylbutanoyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagent (such as our compound) transfers a formally nucleophilic organic group from boron to palladium . This is a key step in the SM cross-coupling reaction .
Biochemical Pathways
The main biochemical pathway affected by this compound is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role as an organoboron reagent is crucial in this process .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . More research is needed to fully understand the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the successful completion of the SM cross-coupling reaction . This reaction results in the formation of a new carbon–carbon bond . The compound’s role as an organoboron reagent is crucial for this process .
Action Environment
The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The compound’s stability and readiness for preparation also contribute to its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methylbutanoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Methylbutanoyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The carbonyl group in the 3-methylbutanoyl moiety can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
4-(3-Methylbutanoyl)phenylboronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Phenylboronic acid: Lacks the 3-methylbutanoyl group, making it less sterically hindered and more reactive in certain reactions.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the 3-methylbutanoyl group, affecting its electronic properties and reactivity.
Uniqueness: 4-(3-Methylbutanoyl)phenylboronic acid is unique due to the presence of the 3-methylbutanoyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired .
Biological Activity
4-(3-Methylbutanoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by a phenyl group attached to a boron atom, with a 3-methylbutanoyl substituent that may influence its reactivity and interactions with biological targets.
- IUPAC Name : this compound
- CAS Number : 1256346-29-8
- Molecular Formula : C12H15B O3
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in the design of enzyme inhibitors and other therapeutic agents.
Antimicrobial Properties
Recent studies have indicated that phenylboronic acids, including derivatives like this compound, exhibit antimicrobial activity against various pathogens. For instance, research has shown that certain phenylboronic acids can inhibit class A and class C β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The ability of these compounds to protect antibiotics from hydrolysis suggests their potential as adjuvants in antibiotic therapy .
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence supporting the anticancer potential of boronic acid derivatives. The structural features of this compound may enhance its interaction with cancer cell targets, leading to apoptosis or growth inhibition. Studies have demonstrated that certain phenylboronic acids can induce cytotoxic effects on cancer cell lines while exhibiting low toxicity towards normal cells .
Study on Enzyme Inhibition
A study focused on the inhibition of serine β-lactamases (SBLs) highlighted the efficacy of phenylboronic acids in restoring the activity of β-lactam antibiotics against resistant strains. Specifically, compounds similar to this compound were shown to significantly enhance the effectiveness of meropenem against Klebsiella pneumoniae strains expressing KPC-2 .
Compound | FICI Value (with Meropenem) | Target Strain |
---|---|---|
Compound A | 0.25 | KPC-2 |
Compound B | 0.40 | AmpC |
This compound | 0.30 | KPC-2 |
Cytotoxicity Assessment
In a cytotoxicity assessment involving RAW 264.7 macrophage cells, conjugates formed with phenylboronic acids demonstrated selective cytotoxicity towards cancerous cells while sparing normal cells. The study indicated that modifications on the boronic acid structure could enhance selectivity and potency against specific cancer types.
Properties
IUPAC Name |
[4-(3-methylbutanoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c1-8(2)7-11(13)9-3-5-10(6-4-9)12(14)15/h3-6,8,14-15H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIQYDWQIGRTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)CC(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681664 | |
Record name | [4-(3-Methylbutanoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-29-8 | |
Record name | Boronic acid, B-[4-(3-methyl-1-oxobutyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(3-Methylbutanoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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